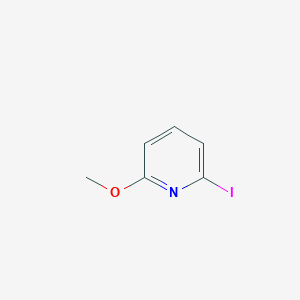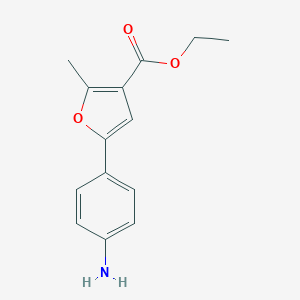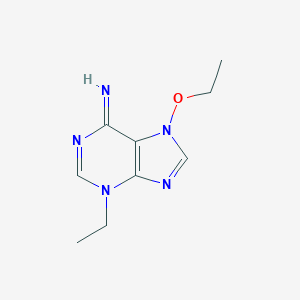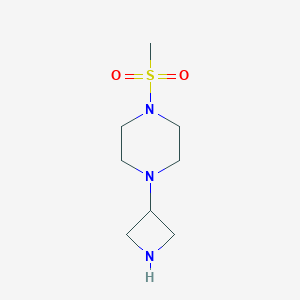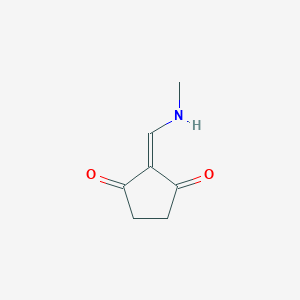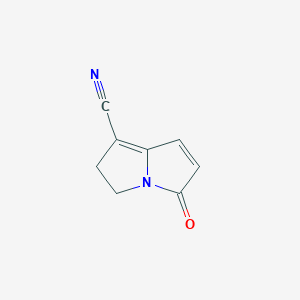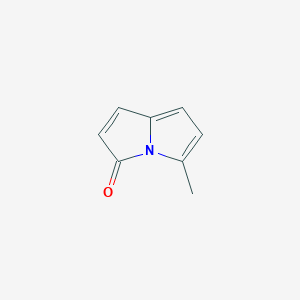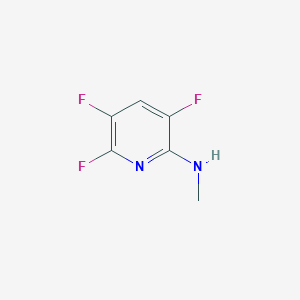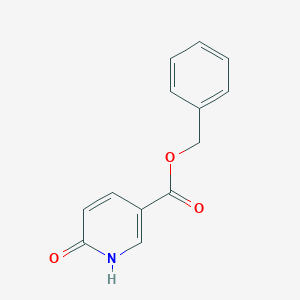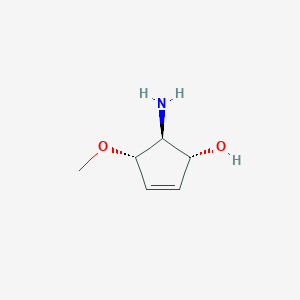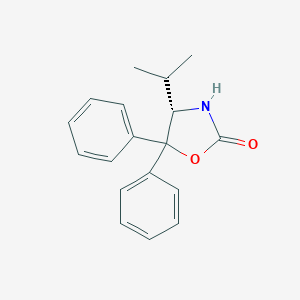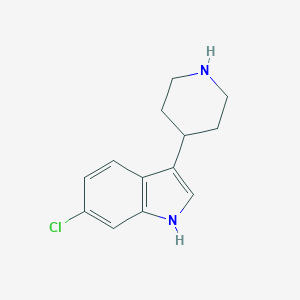
6-Chloro-3-piperidin-4-YL-1H-indole
Overview
Description
6-Chloro-3-piperidin-4-YL-1H-indole is a chemical compound with the molecular formula C13H15ClN2. It is a derivative of indole, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring. The presence of a chlorine atom at the 6th position and a piperidinyl group at the 3rd position of the indole ring makes this compound unique. Indole derivatives are known for their significant pharmacological activities and are widely studied in medicinal chemistry .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may interact with its targets in a manner that triggers various biological responses .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that this compound could influence multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-piperidin-4-YL-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and piperidine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like methanol or ethanol.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-piperidin-4-YL-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Electrophilic Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Substitution: Amines, thiols, alcohols.
Major Products Formed
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives.
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Nucleophilic Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
6-Chloro-3-piperidin-4-YL-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used in the study of biological pathways and molecular targets, particularly in the context of receptor binding and enzyme inhibition.
Chemical Synthesis: It serves as a building block for the synthesis of more complex indole derivatives with potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-piperidin-4-YL-1H-indole: Similar structure with a fluorine atom instead of chlorine.
6-Bromo-3-piperidin-4-YL-1H-indole: Similar structure with a bromine atom instead of chlorine.
6-Methyl-3-piperidin-4-YL-1H-indole: Similar structure with a methyl group instead of chlorine.
Uniqueness
6-Chloro-3-piperidin-4-YL-1H-indole is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This influences its reactivity and binding affinity to molecular targets, making it a valuable compound for specific applications in medicinal chemistry and biological research .
Properties
IUPAC Name |
6-chloro-3-piperidin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUZYHSWCJGNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476996 | |
| Record name | 6-CHLORO-3-PIPERIDIN-4-YL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180160-78-5 | |
| Record name | 6-CHLORO-3-PIPERIDIN-4-YL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)
![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)
